1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, a benzyl group, a methyl group, and a phenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as tubulin , which plays a crucial role in cell division and structure.
Mode of Action
It’s known that similar compounds can induce apoptosis in cancer cells . This is often achieved by interacting with their target, leading to changes in the cell cycle and ultimately cell death .
Biochemical Pathways
Compounds that target tubulin typically affect the mitotic spindle assembly, disrupting cell division and leading to cell death .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents to improve bioavailability .
Result of Action
The compound has been found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . This suggests that the compound may have cytotoxic effects, particularly on cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a suitable base.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.
Phenylation: The phenyl group can be introduced through a phenylation reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the N-methyl and N-phenyl groups, which may result in different chemical and biological properties.
N-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the benzyl and N-phenyl groups, potentially affecting its reactivity and applications.
2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the benzyl, N-methyl, and N-phenyl groups, which may significantly alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of naphthyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. A study demonstrated that this compound enhances the activity of fluoroquinolones against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound showed a synergistic effect when used in combination with antibiotics, leading to a reduction in the minimum inhibitory concentration (MIC) of the antibiotics tested .
Combination | Antibiotic | MIC Before Combination (µg/mL) | MIC After Combination (µg/mL) |
---|---|---|---|
1-benzyl-N-methyl... + Norfloxacin | Norfloxacin | 32 | 4 |
1-benzyl-N-methyl... + Lomefloxacin | Lomefloxacin | 16 | 2 |
Antifungal Activity
The compound also exhibits antifungal properties. It was tested against various fungal strains and demonstrated effectiveness comparable to standard antifungal agents. The mechanism involves disrupting fungal cell membrane integrity, which leads to cell death .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this naphthyridine derivative has shown potential anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines and modulates inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation. The compound targets specific signaling pathways involved in cancer progression .
Case Studies and Research Findings
- Synergistic Antibiotic Modulation : A study published in December 2021 demonstrated that the combination of 1-benzyl-N-methyl... with fluoroquinolones significantly enhanced their antibacterial action against resistant bacterial strains. The study concluded that this compound could serve as an effective adjuvant in antibiotic therapy .
- Antifungal Efficacy : Another investigation reported that this naphthyridine derivative exhibited potent antifungal activity against Candida albicans, suggesting its potential application in treating fungal infections .
- Anti-inflammatory Mechanism : Research has indicated that the compound reduces levels of TNF-alpha and IL-6 in vitro, showcasing its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
1-benzyl-N-methyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-25(19-12-6-3-7-13-19)22(27)20-15-18-11-8-14-24-21(18)26(23(20)28)16-17-9-4-2-5-10-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDHNXFQVYLMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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